1H-Pyrazole-4-carboxamide, 3-(1,7-dihydroimidazo[4,5-f]indazol-6-yl)-5-methyl-N-4-piperidinyl-
CAS No.:
Cat. No.: VC16912453
Molecular Formula: C18H20N8O
Molecular Weight: 364.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H20N8O |
|---|---|
| Molecular Weight | 364.4 g/mol |
| IUPAC Name | 3-(1,2-dihydroimidazo[4,5-f]indazol-6-yl)-5-methyl-N-piperidin-4-yl-1H-pyrazole-4-carboxamide |
| Standard InChI | InChI=1S/C18H20N8O/c1-9-15(18(27)21-11-2-4-19-5-3-11)16(26-24-9)17-22-13-6-10-8-20-25-12(10)7-14(13)23-17/h6-8,11,19-20,25H,2-5H2,1H3,(H,21,27)(H,24,26) |
| Standard InChI Key | RUDNUGZZHXGJKP-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=NN1)C2=NC3=CC4=CNNC4=CC3=N2)C(=O)NC5CCNCC5 |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The compound’s IUPAC name, 3-(1,2-dihydroimidazo[4,5-f]indazol-6-yl)-5-methyl-N-piperidin-4-yl-1H-pyrazole-4-carboxamide, reflects its intricate architecture. Key structural components include:
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A pyrazole ring substituted at the 3-position with an imidazo[4,5-f]indazole group, contributing to planar rigidity and π-π stacking interactions with kinase domains.
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A methyl group at the 5-position of the pyrazole, enhancing hydrophobic interactions within enzymatic pockets.
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A carboxamide linker at the 4-position, connected to a piperidinyl moiety that introduces conformational flexibility and basicity, facilitating solubility and target engagement.
The canonical SMILES representation, CC1=C(C(=NN1)C2=NC3=C(N2)C=CC4=NN=CC43)N(C(=O)N)C5CCNCC5, encodes this topology, while the InChIKey RUDNUGZZHXGJKP-UHFFFAOYSA-N ensures unique chemical identifier standardization.
Physicochemical Properties
Table 1 summarizes critical physicochemical parameters derived from experimental and computational analyses:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 364.4 g/mol |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 8 |
| Topological Polar Surface Area | 118 Ų |
| LogP (Octanol-Water) | 2.1 (predicted) |
These properties suggest moderate lipophilicity balanced by polar surface area, aligning with bioavailability requirements for kinase inhibitors.
Synthesis and Chemical Reactivity
General Synthetic Strategies
While detailed protocols for this specific compound remain proprietary, analogous pyrazole-4-carboxamide derivatives are typically synthesized via multi-step routes involving:
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Pyrazole Ring Formation: Cyclocondensation of hydrazines with 1,3-diketones or via [3+2] cycloadditions using nitrile imines .
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Imidazo-Indazol Integration: Copper-catalyzed intramolecular cyclization of azido-alkynes, followed by palladium-mediated cross-coupling to attach the indazole fragment .
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Piperidinyl Attachment: Amide coupling reactions using carbodiimide activators (e.g., EDC/HOBt) to conjugate the piperidine amine to the pyrazole-carboxylic acid intermediate.
Key Reaction Optimization
Critical to yield improvement is the sequential protection-deprotection of reactive sites. For instance, temporary Boc-protection of the piperidine amine prevents undesired side reactions during imidazo-indazol synthesis . Post-functionalization via Suzuki-Miyaura couplings enables late-stage diversification of the indazole moiety, a strategy leveraged in fragment-based drug discovery campaigns .
Biological Activity and Mechanism of Action
PDK1 Inhibition and Signaling Pathway Modulation
As a PDK1 inhibitor, this compound targets the ATP-binding pocket of 3-phosphoinositide-dependent kinase-1, a master regulator of the AGC kinase family (e.g., AKT, RSK, PKC) . PDK1’s role in phosphorylating AKT at Thr308 positions it upstream of oncogenic PI3K/AKT/mTOR signaling, which drives cell proliferation and survival in malignancies .
In Vitro Kinase Assay Data
In biochemical assays, the compound exhibits an IC₅₀ of 0.12 μM against PDK1, with >100-fold selectivity over related kinases (IKKε, JAK2) . Cellular assays using PC-3 prostate cancer cells demonstrate dose-dependent suppression of p-AKT (Thr308) at concentrations as low as 0.8 μM, confirming target engagement .
Antiproliferative Effects in Cancer Models
Table 2 compiles antiproliferative data across diverse cancer cell lines:
| Cell Line | Tissue Origin | IC₅₀ (μM) |
|---|---|---|
| PC-3 | Prostate | 1.2 |
| HCT116 | Colon | 1.8 |
| MDA-MB-468 | Breast | 2.1 |
| U87MG | Glioblastoma | 1.5 |
Mechanistically, treatment induces G1 cell cycle arrest and apoptosis, correlating with reduced phosphorylation of PDK1 substrates (RSK, p70S6K) . Synergy with PI3K inhibitors suggests combinatorial therapeutic potential .
Pharmacokinetic and Toxicity Profiling
ADME Properties
Preliminary pharmacokinetic studies in murine models reveal:
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Oral bioavailability: 32% (dosed at 10 mg/kg)
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Half-life (t₁/₂): 4.2 hours
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Cmax: 1.8 μM (plasma)
Hepatic microsomal stability assays indicate moderate clearance (~45 mL/min/kg), necessitating structural modifications to reduce CYP3A4-mediated metabolism.
Comparative Analysis with Related PDK1 Inhibitors
Scaffold Diversity and Potency Trends
Table 3 contrasts this compound with second-generation PDK1 inhibitors:
| Compound | Scaffold | PDK1 IC₅₀ (μM) | Cellular IC₅₀ (μM) |
|---|---|---|---|
| GSK2334470 | Aminoindazole | 0.008 | 0.05 |
| BX-912 | Pyrrolopyridine | 0.15 | 0.9 |
| This compound | Pyrazole-carboxamide | 0.12 | 0.8 |
While less potent than GSK2334470, the pyrazole-carboxamide scaffold offers synthetic accessibility and reduced off-target effects against JAK kinases .
Binding Mode and Structure-Activity Relationships (SAR)
X-ray crystallography of PDK1 co-crystallized with this compound reveals:
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Hydrogen bonding between the pyrazole’s carboxamide and Glu130/Asp131 residues.
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Hydrophobic packing of the methyl group into a pocket formed by Leu159 and Val164.
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Piperidine nitrogen forming a salt bridge with Asp223, stabilizing the DFG-out conformation .
QSAR models highlight the necessity of electron-withdrawing groups at R1/R2 positions for enhanced potency, consistent with Aurora kinase inhibitor design principles .
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